

Application Notes and Protocols for NSC 109555 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Abstract

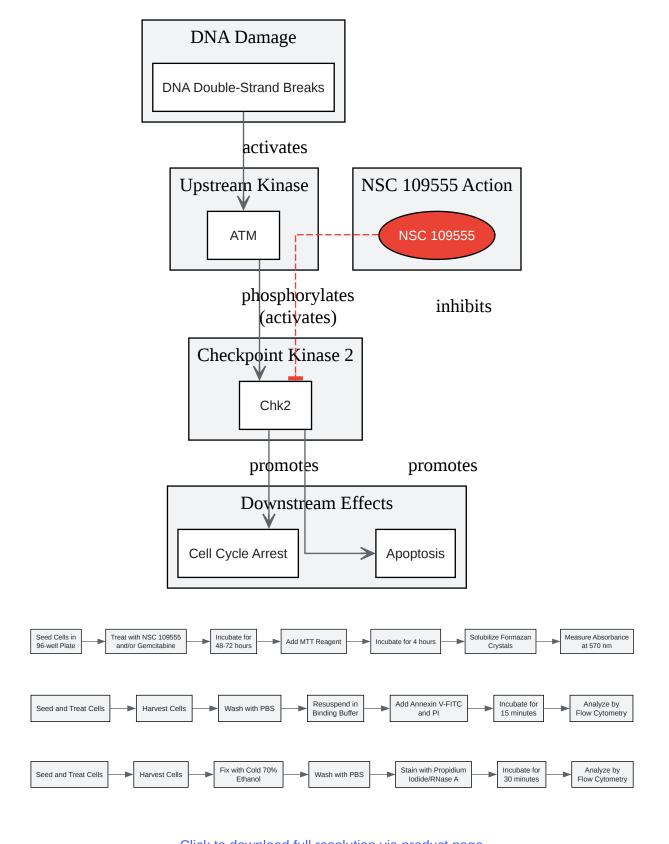
NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 can lead to cell cycle arrest and apoptosis, making it a target of interest for cancer therapy, particularly in combination with DNA-damaging agents.[1] These application notes provide detailed protocols for utilizing **NSC 109555** in various cell culture-based assays to investigate its biological effects, including cytotoxicity, induction of apoptosis, and impact on the cell cycle.

Mechanism of Action

NSC 109555 acts as a reversible, ATP-competitive inhibitor of Chk2. Structural studies have confirmed that **NSC 109555** binds to the ATP-binding pocket of the Chk2 catalytic domain. This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream substrates, such as histone H1. By disrupting the Chk2-mediated signaling pathway, **NSC 109555** can interfere with cell cycle checkpoints, leading to apoptosis in cells with DNA damage.[1][2]

Signaling Pathway of Chk2 Inhibition by NSC 109555





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